1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide, also known as EB-3D, is a symmetrical synthetic compound developed as a choline kinase α1 (ChoKα1) inhibitor. [, ] It has demonstrated potent antiproliferative activity against various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. [, , , , ]
While the provided abstracts do not offer a detailed protocol for the synthesis of EB-3D, they mention that it was designed and synthesized by Prof. Lopez-Cara’s group at the University of Granada, Spain. [] The synthesis likely involves a multi-step process utilizing organic chemistry techniques to achieve the final structure. Further research into published work from the research group is required to obtain the detailed synthetic procedure.
The crystal structure of ChoKα1 in complex with EB-3D has been resolved and deposited in the Protein Data Bank (PDB ID: 5FTG). [] This structure reveals that EB-3D binds effectively to the choline-binding site of ChoKα1, explaining its inhibitory activity. [] The molecule features a symmetrical structure with two 4-(dimethylamino)pyridin-1-ium rings linked by an (ethane-1,2-diylbis(oxy))bis(4,1-phenylene) spacer. This structure likely facilitates its interaction with the choline-binding site of ChoKα1.
The provided abstracts primarily focus on the biological activity of EB-3D and do not delve into detailed analysis of specific chemical reactions it undergoes. As a ChoKα1 inhibitor, its primary mode of action involves binding to the enzyme's active site and preventing the phosphorylation of choline. [, ] Further research is needed to explore other potential chemical reactions involving EB-3D.
EB-3D functions as a potent and selective inhibitor of ChoKα1. [, , ] By binding to the choline-binding site of ChoKα1, it inhibits the enzyme's activity, effectively reducing the phosphorylation of choline to phosphocholine. [, ] This inhibition disrupts the Kennedy pathway, leading to a decrease in the synthesis of phosphatidylcholine (PtdCho), a crucial phospholipid for eukaryotic cell membranes. [, , ] The depletion of PtdCho affects essential cellular processes like cell division and lipid second messenger production, ultimately leading to antiproliferative effects. [, ]
EB-3D has shown significant promise as a potential anticancer agent, particularly in the context of breast cancer and leukemia. [, , , , ]
Breast Cancer: In vitro studies have demonstrated that EB-3D effectively inhibits cell proliferation, migration, and invasion in breast cancer cell lines. [] It induces cellular senescence through the activation of the metabolic sensor AMPK and subsequent dephosphorylation of mTORC1 downstream targets. [] Furthermore, EB-3D potentiates the antitumor effect of conventional breast cancer drugs, suggesting its potential use in combination therapies. [, ] In vivo studies using the syngeneic orthotopic E0771 mouse model of breast cancer showed that EB-3D significantly reduces tumor growth and metastasis formation even at low doses. [, ]
Leukemia: Research on T-cell acute lymphoblastic leukemia (T-ALL) cell lines revealed that EB-3D induces G0/G1 cell cycle arrest and apoptosis. [, ] It modulates the AMPK-mTOR pathway, leading to the inactivation of proteins essential for protein synthesis and cell cycle progression. [, ] Importantly, EB-3D exhibits synergistic effects with L-asparaginase, a drug commonly used in leukemia treatment, further highlighting its therapeutic potential. []
EB-3D's inhibitory action on ChoKα1 makes it a valuable tool for studying choline metabolism and its deregulation in various diseases. [, ] By disrupting the Kennedy pathway, researchers can investigate the roles of PtdCho and other choline-containing metabolites in cell signaling, membrane dynamics, and disease pathogenesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: